Oxydipentonium
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Overview
Description
Preparation Methods
The synthesis of oxydipentonium typically involves the reaction of trimethylamine with pentamethylene bromide, followed by the introduction of an oxygen bridge to form the final compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Oxydipentonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, potentially affecting its efficacy as a cholinesterase inhibitor.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Oxydipentonium has been explored in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinesterase activity in biological systems.
Medicine: Studied as a potential muscle relaxant and for its role in treating conditions related to cholinesterase dysfunction.
Mechanism of Action
Oxydipentonium exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and muscle contraction .
Comparison with Similar Compounds
Oxydipentonium can be compared with other cholinesterase inhibitors such as:
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.
This compound is unique due to its specific structure and the presence of an oxygen bridge, which may contribute to its distinct pharmacological properties .
Properties
CAS No. |
703398-83-8 |
---|---|
Molecular Formula |
C16H38N2O+2 |
Molecular Weight |
274.49 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium |
InChI |
InChI=1S/C16H38N2O/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
OETCFVMENJQTTM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C |
Origin of Product |
United States |
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